molecular formula C16H13NO3 B11856083 5-methoxy-2-phenyl-1H-indole-3-carboxylic acid CAS No. 1082289-96-0

5-methoxy-2-phenyl-1H-indole-3-carboxylic acid

Cat. No.: B11856083
CAS No.: 1082289-96-0
M. Wt: 267.28 g/mol
InChI Key: DNOXGOYWRKSHGV-UHFFFAOYSA-N
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Description

5-methoxy-2-phenyl-1H-indole-3-carboxylic acid is a compound belonging to the indole family, which is a significant class of heterocyclic compounds Indoles are known for their presence in various natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-2-phenyl-1H-indole-3-carboxylic acid can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde in the presence of an acid catalyst . Another method includes the use of methanesulfonic acid under reflux conditions in methanol to yield the desired indole derivative .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to produce this compound efficiently.

Chemical Reactions Analysis

Types of Reactions

5-methoxy-2-phenyl-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-methoxy-2-phenyl-1H-indole-3-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-methoxy-2-phenyl-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. It is known to modulate oxidative stress pathways and enhance long-term potentiation (LTP) in neuronal cells . The compound’s methoxy group plays a crucial role in its binding affinity and activity.

Comparison with Similar Compounds

Similar Compounds

  • 5-methoxy-1H-indole-2-carboxylic acid
  • 2-phenylindole
  • Indole-3-carboxylic acid

Uniqueness

5-methoxy-2-phenyl-1H-indole-3-carboxylic acid stands out due to its unique combination of a methoxy group and a phenyl group attached to the indole ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

1082289-96-0

Molecular Formula

C16H13NO3

Molecular Weight

267.28 g/mol

IUPAC Name

5-methoxy-2-phenyl-1H-indole-3-carboxylic acid

InChI

InChI=1S/C16H13NO3/c1-20-11-7-8-13-12(9-11)14(16(18)19)15(17-13)10-5-3-2-4-6-10/h2-9,17H,1H3,(H,18,19)

InChI Key

DNOXGOYWRKSHGV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC(=C2C(=O)O)C3=CC=CC=C3

Origin of Product

United States

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